molecular formula C18H12Cl4S B577231 TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE CAS No. 10354-98-0

TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE

Cat. No.: B577231
CAS No.: 10354-98-0
M. Wt: 402.154
InChI Key: WZVFMENTBPLKRY-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Characteristics

The molecular structure of tris-(4-chlorophenyl)-sulfonium chloride features a pyramidal geometry around the sulfur atom, consistent with the general properties of sulfonium ions. Key structural attributes include:

  • Molecular Formula : C₁₈H₁₂Cl₄S
  • Molecular Weight : 402.2 g/mol (PubChem) or 402.15 g/mol (ChemicalBook)
  • SMILES Notation : C1=CC(=CC=C1S+C3=CC=C(C=C3)Cl)Cl.[Cl⁻]
  • InChI Key : WZVFMENTBPLKRY-UHFFFAOYSA-M

The compound’s stability arises from the electron-withdrawing effects of the chlorine substituents, which enhance the electrophilicity of the sulfonium center. X-ray crystallographic studies of analogous sulfonium salts confirm distorted tetrahedral coordination around sulfur, with bond angles deviating from ideal sp³ hybridization due to steric and electronic effects.

Table 1: Comparative Molecular Properties

Property PubChem ChemicalBook
Molecular Formula C₁₈H₁₂Cl₄S C₁₈H₁₂Cl₄S
Molecular Weight (g/mol) 402.2 402.15
CAS Registry Number 10354-98-0 10354-98-0

Historical Development in Sulfonium Salt Chemistry

Sulfonium salts were first synthesized in the early 20th century, with seminal work by Hofmann (1912) demonstrating the reaction of thioethers with alkyl halides. Key milestones include:

  • Early Syntheses :

    • Alkylation of dimethyl sulfide with iodomethane to form trimethylsulfonium iodide.
    • Resolution of chiral sulfonium salts by Pope and Peachy (1900), confirming their non-planar geometry.
  • Structural Advancements :

    • X-ray studies in the 1940s established the pyramidal geometry of sulfonium ions.
    • Development of aryl sulfonium salts, such as this compound, enabled tailored electronic properties for photochemical applications.
  • Modern Innovations :

    • Use of silver tetrafluoroborate to accelerate alkylation of weakly electrophilic substrates.
    • Design of photoacid generators (PAGs) for UV-curable resins.

Role in Modern Photopolymerization Research

This compound serves as a photoacid generator (PAG) in photopolymerization, where UV irradiation triggers the release of hydrochloric acid (HCl), initiating cationic polymerization.

Mechanism of Action :

  • Photoexcitation : Absorption of UV/visible light promotes the sulfonium salt to an excited state.
  • Bond Cleavage : Homolytic or heterolytic cleavage of the C–S bond generates acidic species (e.g., H⁺).
  • Acid Catalysis : Released protons initiate ring-opening polymerization of epoxides or vinyl ethers.

Applications in Materials Science :

  • Microfabrication : Two-photon lithography for 3D microstructures.
  • Coatings : High-performance UV-curable coatings with low shrinkage.
  • Electronics : Dielectric materials for printed circuit boards.

Table 2: Synthetic Methods for Sulfonium Salts

Method Reaction Example Reference
Alkylation of Thioethers (CH₃)₂S + CH₃I → (CH₃)₃S⁺I⁻
Oxidation of Sulfides R₂S + Cl₂ → R₂S⁺Cl⁻
Electrophilic Addition Ar₂S + ArCl → Ar₃S⁺Cl⁻

Properties

CAS No.

10354-98-0

Molecular Formula

C18H12Cl4S

Molecular Weight

402.154

IUPAC Name

tris(4-chlorophenyl)sulfanium;chloride

InChI

InChI=1S/C18H12Cl3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1

InChI Key

WZVFMENTBPLKRY-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Grignard Formation :
    4-Chlorophenyl chloride reacts with magnesium in tetrahydrofuran (THF) to form 4-chlorophenylmagnesium bromide. Excess magnesium (1.1–1.3 equivalents) ensures complete conversion.

  • Sulfur Dichloride Addition :
    The Grignard reagent is cooled to below -60°C, and sulfur dichloride (0.2–0.4 equivalents per Grignard mole) is added dropwise. Stoichiometric control is critical to minimize byproducts like diaryl sulfides.

  • Oxidation and Quenching :
    The intermediate sulfoxide is oxidized using hydrogen peroxide or peracids (e.g., trifluoroacetic anhydride) to form the sulfonium ion. The reaction is quenched with water, and the product is isolated via solvent evaporation.

Key Parameters:

  • Temperature : Maintained below 0°C during SCl₂ addition to prevent side reactions.

  • Solvent : THF or diethyl ether for Grignard stability.

  • Yield : 70–85% after purification.

Pummerer Reaction and Variants

The Pummerer reaction, traditionally used for sulfoxide transformations, has been adapted for sulfonium salt synthesis. This method leverages electrophilic activation of sulfoxides followed by trapping with chlorinated aryl nucleophiles.

Interrupted Pummerer Approach

  • Sulfoxide Activation :
    A sulfoxide (e.g., thianthrene-S-oxide) is treated with triflic anhydride (Tf₂O) to generate a reactive thionium ion intermediate.

  • Nucleophilic Attack :
    4-Chlorophenyl groups are introduced via electrophilic aromatic substitution (SEAr) with 4-chlorophenylmagnesium bromide or lithium reagents.

  • Chloride Incorporation :
    The intermediate is quenched with hydrochloric acid to yield the sulfonium chloride.

Optimization Strategies:

  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the thionium ion.

  • Solvent Systems : Dichloromethane or toluene improves reaction homogeneity.

  • Yield : 60–75%, with purity >90% after recrystallization.

Direct Sulfur Monochloride-Mediated Synthesis

Industrial-scale production often employs sulfur monochloride (S₂Cl₂) as a sulfur source due to cost efficiency and scalability.

Reaction Protocol

  • Friedel-Crafts Alkylation :
    4-Chlorobenzene reacts with S₂Cl₂ in the presence of aluminum chloride (AlCl₃) at 50–70°C.

  • Chlorination :
    Chlorine gas is introduced to oxidize the intermediate sulfide to the sulfonium ion.

  • Ion Exchange :
    The crude sulfonium salt is treated with NaCl to precipitate this compound.

Industrial Considerations:

  • Continuous Flow Reactors : Improve yield (up to 88%) and reduce reaction time.

  • Purification : Ion-exchange resins (e.g., Dowex) remove residual AlCl₃ and byproducts.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantages
Grignard-Based70–8590–95ModerateHigh selectivity, minimal byproducts
Pummerer Variants60–7585–90LowVersatile for functionalized derivatives
S₂Cl₂-Mediated80–8888–92HighCost-effective, suitable for bulk synthesis

Challenges and Mitigation Strategies

Byproduct Formation

  • Diaryl Sulfides : Result from incomplete oxidation. Mitigated by using excess oxidizing agents (e.g., H₂O₂).

  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes organic impurities.

Emerging Methodologies

Recent advances focus on photoredox catalysis and electrochemical synthesis to reduce reliance on hazardous reagents. For example, visible-light-mediated coupling of 4-chlorophenyl diazonium salts with sulfides shows promise for greener production .

Scientific Research Applications

TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE involves its interaction with molecular targets through its sulfonium ion. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved may include nucleophilic attack, electron transfer, and radical formation.

Comparison with Similar Compounds

Comparison with Similar Sulfonium Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Sulfonium Salts
Compound Name Molecular Formula Substituents Key Applications Notable Properties
Tris-(4-chlorophenyl)-sulfonium chloride C₁₈H₁₂Cl₃S⁺Cl⁻ Three 4-chlorophenyl Potential fungicide, photochemistry High thermal stability, limited aqueous solubility
Diphenyl(4-chlorophenyl)sulfonium triflate C₁₉H₁₄ClF₃O₃S₂ Two phenyl, one 4-chlorophenyl Photoacid generators (PAGs) in lithography Soluble in polar organic solvents; strong photoactivity
Benzylbis(2-hydroxyethyl)sulfonium chloride C₁₁H₁₇ClO₂S Benzyl, two hydroxyethyl Chemical synthesis High aqueous solubility; used in aqueous-phase reactions
Trialkyl sulfonium chloride Variable Three alkyl groups (e.g., methyl, ethyl) Agricultural fungicides Broad-spectrum antifungal activity; moderate stability
Methylmethionine sulfonium chloride (Vitamin U) C₆H₁₄ClNO₂S Methyl, methionine-derived Dietary supplements, gastrointestinal health Water-soluble; antioxidant properties

Key Differences and Implications

Substituent Effects :

  • Aryl vs. Alkyl Groups : this compound’s aromatic substituents confer greater thermal stability but reduce solubility in polar solvents compared to trialkyl sulfonium salts like trimethyl sulfonium iodide .
  • Electron-Withdrawing Chlorine : The 4-chloro groups enhance electrophilicity, making the compound reactive in nucleophilic substitution or photochemical reactions. This contrasts with unsubstituted benzyl sulfonium salts, which are less reactive .

Counterion Influence: Chloride vs. Triflate: The chloride counterion in this compound limits solubility in organic solvents compared to triflate-based analogs (e.g., diphenyl(4-chlorophenyl)sulfonium triflate), which are widely used in photoresist technologies .

Applications: Fungicidal Activity: Trialkyl sulfonium chlorides (e.g., triethyl sulfonium chloride) exhibit broad-spectrum fungicidal properties, as noted in patents . This compound’s activity is less documented but may leverage aryl chlorine groups for targeted pest control. Biochemical Roles: Unlike S-adenosyl methionine (a biological sulfonium compound critical in methylation reactions), this compound lacks known enzymatic roles but may serve as a synthetic analog in catalysis .

Q & A

Q. Optimization Strategies :

  • Adjust stoichiometry to favor sulfonium salt formation over byproducts.
  • Monitor ionic chloride content via potentiometric titration to assess purity .

How does the electronic configuration of this compound influence its reactivity in organic synthesis, particularly in nucleophilic substitution reactions?

Advanced Research Focus
The electron-withdrawing chloro groups on the aryl rings stabilize the sulfonium cation, enhancing its electrophilicity. This promotes reactivity in:

  • Nucleophilic attacks : The positive sulfur center facilitates SN2 reactions with nucleophiles (e.g., hydroxide ions), forming ylides for epoxidation or cyclopropanation .
  • Carbene formation : Over-stabilization may reduce ylide reactivity, leading to competitive pathways (e.g., stilbene formation with p-nitrobenzyl derivatives) .

Q. Methodological Insight :

  • Use kinetic studies (e.g., UV-Vis spectroscopy) to track ylide formation rates.
  • Compare substituent effects (e.g., nitro vs. chloro groups) to modulate reaction pathways .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify aryl proton environments and confirm sulfonium cation structure .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular ion ([M]<sup>+</sup>) and detects chloride counterions .
  • Ion Chromatography : Quantifies ionic impurities (e.g., residual iodide) post-synthesis .

Validation : Cross-reference with X-ray crystallography for solid-state conformation, if applicable .

In studies reporting contradictory fungicidal efficacy data for this compound, what experimental variables should be critically evaluated to resolve discrepancies?

Advanced Research Focus
Key variables include:

  • Pathogen strain specificity : Efficacy varies with fungal species (e.g., Fusarium vs. Aspergillus) due to membrane permeability differences .
  • Formulation additives : Adjuvants (e.g., surfactants) may enhance bioavailability but alter ionic strength, affecting stability .
  • Environmental factors : pH, humidity, and soil composition modulate degradation rates and bioactive lifetimes .

Q. Resolution Strategies :

  • Conduct dose-response assays across multiple isolates.
  • Use isothermal titration calorimetry (ITC) to study interactions with fungal cell components .

How can researchers design experiments to elucidate the mode of action of this compound as a fungicide at the molecular level?

Q. Advanced Research Focus

  • Proteomic profiling : Identify fungal proteins affected by sulfonium exposure via 2D gel electrophoresis or LC-MS/MS .
  • Membrane disruption assays : Measure ion leakage (e.g., K<sup>+</sup> efflux) using fluorescent dyes or atomic absorption spectroscopy .
  • Gene knockout studies : Compare wild-type and mutant strains (e.g., efflux pump-deficient fungi) to pinpoint resistance mechanisms .

What strategies are recommended for mitigating side reactions, such as hydrolysis or carbene formation, during the synthesis of this compound derivatives?

Q. Advanced Research Focus

  • Hydrolysis control : Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize water exposure .
  • Carbene suppression : Introduce sterically hindered bases (e.g., DBU) to stabilize ylides without promoting carbene pathways .
  • Reaction monitoring : Employ in situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Validation : Compare yields under varying base strengths (e.g., NaOH vs. KOH) to optimize selectivity .

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